2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide
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Description
Scientific Research Applications
Synthesis and Chemical Characterization
The chemical compound 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide falls within a class of compounds that have been the subject of synthesis and characterization in various scientific studies. For instance, compounds related to triazinylsulfanyl acetamides have been synthesized through methods such as the DCC coupling method and azide coupling method, leading to amino acid derivatives linked to triazoloquinoxaline moieties and their N-regioisomeric analogs. These synthesis processes highlight the chemical versatility and potential for further functionalization of triazinylsulfanyl acetamides, which could extend to the specific compound (Fathalla, 2015).
Potential Biological Activities
Although direct studies on 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide are not available, related research on triazine derivatives provides insights into their potential biological activities. For example, a series of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides synthesized showed preliminary biological effects on plant roots and stems, suggesting potential agricultural applications for triazine derivatives (Yu-sen, 2009). Similarly, fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines exhibited antibacterial activity against various bacteria, hinting at possible antimicrobial applications for compounds within this chemical family (Alharbi & Alshammari, 2019).
Environmental Considerations
The study of triazine derivatives also encompasses environmental aspects, such as the development of enzyme-linked immunosorbent assays (ELISAs) for detecting hydroxytriazines, which are decomposition products of s-triazine herbicides. This research is crucial for monitoring and managing the environmental impact of triazine-based compounds, which may include 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide (Kido et al., 1997).
properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8-11(18)14-12(16-15-8)19-7-10(17)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMRFVZSCDRRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide |
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